1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Beschreibung
The compound 1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-5-one derivative featuring a carboxamide group at the 3-position of the pyrrolidine ring. The N-terminus of the carboxamide is linked to a pyridinylmethyl group substituted at the 6-position with a 1-methyl-1H-pyrazole moiety, while the 1-position of the pyrrolidine is attached to a 3,4-dimethylphenyl aromatic ring.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-4-6-19(10-16(15)2)28-14-18(11-22(28)29)23(30)25-13-17-5-7-20(24-12-17)21-8-9-26-27(21)3/h4-10,12,18H,11,13-14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXINXBYIAKJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- The 3,4-dimethylphenyl group in the target compound confers greater hydrophobicity compared to the 4-fluorophenyl group in , likely enhancing membrane permeability but reducing aqueous solubility.
- Replacement of the pyridine-pyrazole moiety with thiadiazole (as in and ) may alter electronic properties and binding kinetics due to differences in aromaticity and hydrogen-bonding capacity .
Pyrazole-Containing Analogues
Pyrazole derivatives are common in bioactive molecules due to their rigid planar structure and ability to engage in π-π interactions. The target compound’s pyrazole-pyridine hybrid contrasts with simpler pyrazole derivatives:
Key Findings :
- Thiadiazole-linked pyrazoles (e.g., ) may exhibit different metabolic stability profiles due to sulfur-containing heterocycles .
Heterocyclic Moieties Impact on Physicochemical Properties
The heterocyclic components critically influence solubility, stability, and target engagement:
- Thiadiazole ( and ): Known for high chemical stability and resistance to oxidative metabolism but may reduce solubility due to sulfur’s hydrophobic character .
- Tetrahydro-2H-pyran () : Compounds like 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide (MW: 398.5 g/mol) incorporate oxygen-rich rings, improving solubility but increasing molecular flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
